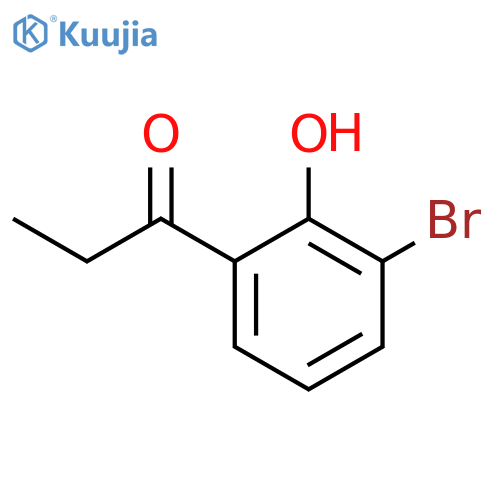Cas no 17764-91-9 (propiophenone, 3'-bromo-2'-hydroxy-,)

17764-91-9 structure
商品名:propiophenone, 3'-bromo-2'-hydroxy-,
CAS番号:17764-91-9
MF:C9H9O2Br
メガワット:C9H9BrO2
CID:865565
propiophenone, 3'-bromo-2'-hydroxy-, 化学的及び物理的性質
名前と識別子
-
- propiophenone, 3'-bromo-2'-hydroxy-,
- 1-(3-bromo-2-hydroxyphenyl)propan-1-one
-
計算された属性
- せいみつぶんしりょう: 227.97857
じっけんとくせい
- PSA: 37.3
propiophenone, 3'-bromo-2'-hydroxy-, 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015030925-250mg |
3'-Bromo-2'-hydroxypropiophenone |
17764-91-9 | 97% | 250mg |
484.80 USD | 2021-06-17 | |
| Alichem | A015030925-1g |
3'-Bromo-2'-hydroxypropiophenone |
17764-91-9 | 97% | 1g |
1,549.60 USD | 2021-06-17 | |
| Alichem | A015030925-500mg |
3'-Bromo-2'-hydroxypropiophenone |
17764-91-9 | 97% | 500mg |
782.40 USD | 2021-06-17 |
propiophenone, 3'-bromo-2'-hydroxy-, 関連文献
-
María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733
-
Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100
-
Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576
-
Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907
-
Wentao Wang,Tao Zheng,Qicheng Zhang,Fan Wu,Yihan Liu,Lin Zhang,Jun Zhang,Mingqian Wang,Yi Sun Biomater. Sci., 2020,8, 1748-1758
17764-91-9 (propiophenone, 3'-bromo-2'-hydroxy-,) 関連製品
- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)
- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)
- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)
- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)
- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)
- 156121-15-2(2-(Methoxymethyl)morpholine)
- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)
- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)
- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)
- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)
推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
